molecular formula C22H27N3O7S B1245102 Griseoviridin CAS No. 53216-90-3

Griseoviridin

Cat. No. B1245102
CAS RN: 53216-90-3
M. Wt: 477.5 g/mol
InChI Key: UXWOXTQWVMFRSE-JCSRQJCQSA-N
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Description

Griseoviridin is a broad-spectrum antibiotic produced by the filamentous bacterium species Streptomyces griseoviridis . It is known for its antibacterial and anti-fungal activity . The molecular formula of Griseoviridin is C22H27N3O7S .


Synthesis Analysis

In the biosynthetic pathway of Griseoviridin, SgvP, a cytochrome P450 enzyme, plays a crucial role. It catalyzes the formation of the carbon-sulfur bond in Griseoviridin . Two transporters, SgvT1 and SgvT2, have been identified as essential for efficient Griseoviridin biosynthesis .


Molecular Structure Analysis

The molecular weight of Griseoviridin is 477.54 . The structure of Griseoviridin has been analyzed through 1D and 2D NMR spectroscopy, mass spectrometry, HPLC-UV/vis, and HPLC-MS .


Chemical Reactions Analysis

The conversion of Griseoviridin into its hydrochloride and perchlorate involves the ejection of one of the hydroxyl groups and the formation of an imino-lactone salt . The role of SgvP in the formation of the carbon-sulfur bond in Griseoviridin has been highlighted .


Physical And Chemical Properties Analysis

Griseoviridin has a molecular weight of 477.54 . It has a percent composition of C 55.33%, H 5.70%, N 8.80%, O 23.45%, S 6.71% .

Mechanism of Action

Griseoviridin is thought to inhibit fungal cell mitosis at metaphase and binds to human keratin, making it resistant to fungal invasion .

Future Directions

The incidence of Mycobacterium avium complex (MAC) infection is increasing worldwide, and only a few agents are clinically used with limited therapeutic effects. Therefore, new anti-MAC agents are needed. Griseoviridin, along with other antibiotics, is being studied for its potential use in treating these infections .

properties

IUPAC Name

(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWOXTQWVMFRSE-JCSRQJCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-6PM4une85T

CAS RN

53216-90-3
Record name Griseoviridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53216-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Griseoviridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053216903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRISEOVIRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4UNE85T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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